molecular formula C12H13ClO3 B3104398 ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE CAS No. 147849-98-7

ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE

Cat. No.: B3104398
CAS No.: 147849-98-7
M. Wt: 240.68 g/mol
InChI Key: NNHUQKFCUMXZJD-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a hydroxy group, and a prop-2-enoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydroxy group may also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHUQKFCUMXZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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